N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide
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Overview
Description
N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylpropan-2-amine with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets in the body. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide
- **N-(4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl)-3-hydroxy-N-(2-methyl-1-(methylsulfonyl)propan-2-yl)phthalamide
Uniqueness
N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
79998-22-4 |
---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-[2-(3-methylphenyl)propan-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO/c1-14-8-7-11-16(12-14)18(2,3)19-17(20)13-15-9-5-4-6-10-15/h4-12H,13H2,1-3H3,(H,19,20) |
InChI Key |
JXJWVEOEZIJGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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